N-methyl-1H-indol-2-amine
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Overview
Description
N-methyl-1H-indol-2-amine: is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its structural similarity to various biologically active molecules, including neurotransmitters and plant-based alkaloids . The indole scaffold is a key structural component in many natural and synthetic molecules, making it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indol-2-amine typically involves the methylation of indole-2-amine. One common method is the reaction of indole-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield this compound derivatives with different degrees of saturation.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, N-oxide derivatives, and reduced indole compounds .
Scientific Research Applications
Chemistry: N-methyl-1H-indol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N-methyl-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with these targets, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Indole-2-amine: Lacks the N-methyl group, resulting in different reactivity and biological activity.
N-methyl-1H-indole-3-amine: Similar structure but with the amine group at the 3-position, leading to different chemical properties.
Uniqueness: N-methyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H10N2 |
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Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6,10-11H,1H3 |
InChI Key |
DBJDMWSHLUGDEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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